molecular formula C18H14ClOP B14506692 2-Chlorophenyl diphenylphosphinite CAS No. 63389-43-5

2-Chlorophenyl diphenylphosphinite

Cat. No.: B14506692
CAS No.: 63389-43-5
M. Wt: 312.7 g/mol
InChI Key: VAFZCFWGTRQLOF-UHFFFAOYSA-N
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Description

2-Chlorophenyl diphenylphosphinite is an organophosphorus compound with the molecular formula C18H14ClOP It is a derivative of phosphinite, characterized by the presence of a phosphorus atom bonded to two phenyl groups and one 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorophenyl diphenylphosphinite can be synthesized through the alcoholysis of chlorodiphenylphosphine. The reaction involves treating chlorodiphenylphosphine with 2-chlorophenol in the presence of a base, typically under an inert atmosphere to prevent oxidation. The general reaction is as follows: [ \text{ClPPh}_2 + \text{2-chlorophenol} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and stringent control of temperature and pressure.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form phosphine oxides.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Coupling Reactions: It is also involved in coupling reactions such as the Suzuki-Miyaura coupling, where it acts as a ligand.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Substitution: Typical nucleophiles include alkoxides and amines.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Substitution: Substituted phosphinites.

    Coupling Reactions: Coupled aromatic compounds.

Scientific Research Applications

2-Chlorophenyl diphenylphosphinite has diverse applications in scientific research:

    Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions.

    Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of advanced materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-chlorophenyl diphenylphosphinite primarily involves its role as a ligand in catalytic processes. It coordinates with metal centers, facilitating various chemical transformations. The phosphorus atom in the compound acts as a nucleophile, participating in bond formation and cleavage during reactions.

Comparison with Similar Compounds

    Phosphinites: Compounds with the general formula P(OR)R2, where R represents alkyl or aryl groups.

    Phosphonites: Compounds with the formula P(OR)2R.

    Phosphonates: Compounds with the formula OP(OR)2R.

Uniqueness: 2-Chlorophenyl diphenylphosphinite is unique due to the presence of the 2-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable ligand in catalytic processes, offering different reactivity compared to other phosphinites and phosphonites.

Properties

CAS No.

63389-43-5

Molecular Formula

C18H14ClOP

Molecular Weight

312.7 g/mol

IUPAC Name

(2-chlorophenoxy)-diphenylphosphane

InChI

InChI=1S/C18H14ClOP/c19-17-13-7-8-14-18(17)20-21(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H

InChI Key

VAFZCFWGTRQLOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)OC3=CC=CC=C3Cl

Origin of Product

United States

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